molecular formula C7H3ClFNO2 B12854668 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one

Katalognummer: B12854668
Molekulargewicht: 187.55 g/mol
InChI-Schlüssel: FSBIBFHZDOFLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-fluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-5-fluorobenzo[d]oxazol-2-amine
  • 2-Chloro-6-fluorobenzo[d]oxazole
  • 5-Fluorobenzo[d]oxazol-2-amine

Uniqueness

5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H3ClFNO2

Molekulargewicht

187.55 g/mol

IUPAC-Name

5-chloro-6-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3ClFNO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI-Schlüssel

FSBIBFHZDOFLPD-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)F)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.